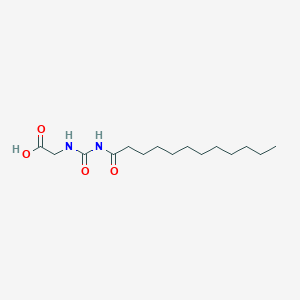
N-(Dodecanoylcarbamoyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dodecanoylcarbamoyl)glycine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a dodecanoyl group (a 12-carbon fatty acid chain) attached to the nitrogen atom of a carbamoyl group, which is further linked to glycine, the simplest amino acid. This compound is of interest due to its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure makes it useful in various applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dodecanoylcarbamoyl)glycine typically involves the reaction of dodecanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The general reaction can be represented as follows:
Dodecanoyl chloride+Glycine→this compound
The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dodecanoylcarbamoyl)glycine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and glycine.
Oxidation: The dodecanoyl group can be oxidized to form dodecanoic acid derivatives.
Substitution: The carbamoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Dodecanoic acid and glycine.
Oxidation: Dodecanoic acid derivatives.
Substitution: Various N-substituted carbamoyl glycine derivatives.
Aplicaciones Científicas De Investigación
N-(Dodecanoylcarbamoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Studied for its potential role in cell membrane interactions and as a model compound for understanding lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in formulations for topical applications.
Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mecanismo De Acción
The mechanism by which N-(Dodecanoylcarbamoyl)glycine exerts its effects is primarily related to its amphiphilic nature. The dodecanoyl group interacts with hydrophobic environments, such as lipid bilayers, while the glycine moiety interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. Additionally, the compound can interact with proteins and other biomolecules, potentially affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N-(Octanoylcarbamoyl)glycine: Similar structure but with an 8-carbon fatty acid chain.
N-(Decanoylcarbamoyl)glycine: Similar structure but with a 10-carbon fatty acid chain.
N-(Hexadecanoylcarbamoyl)glycine: Similar structure but with a 16-carbon fatty acid chain.
Uniqueness
N-(Dodecanoylcarbamoyl)glycine is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs. Additionally, the specific interactions of the dodecanoyl group with lipid bilayers and other hydrophobic environments make it a valuable compound for studying membrane dynamics and protein-lipid interactions.
Propiedades
Número CAS |
823780-46-7 |
|---|---|
Fórmula molecular |
C15H28N2O4 |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
2-(dodecanoylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-2-3-4-5-6-7-8-9-10-11-13(18)17-15(21)16-12-14(19)20/h2-12H2,1H3,(H,19,20)(H2,16,17,18,21) |
Clave InChI |
IHMDXDARODJWHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


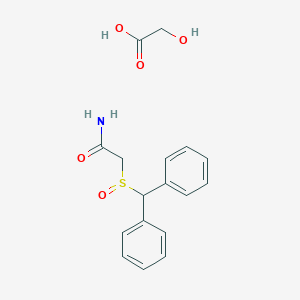
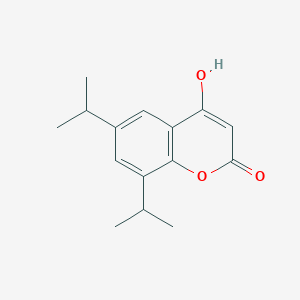


![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)

![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
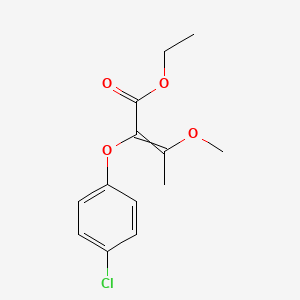
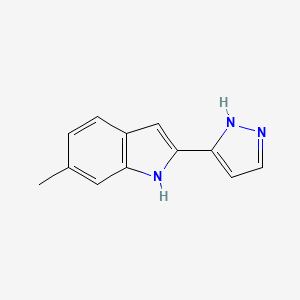
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
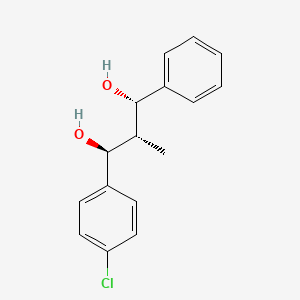

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
